4-tert-Butylphthalic acid

Vue d'ensemble

Description

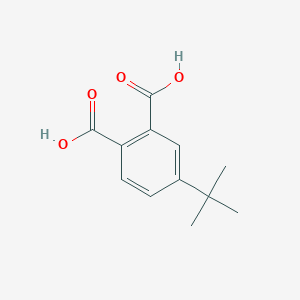

4-tert-Butylphthalic acid is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is known for its white to yellowish crystalline powder appearance and is soluble in organic solvents like ethanol, acetone, and chloroform, but poorly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-tert-Butylphthalic acid can be synthesized through the oxidation of 4-tert-butyltoluene using potassium permanganate as an oxidizing agent. The reaction typically involves heating the mixture under reflux conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting o-xylene with chloro-tert-butane in the presence of a catalyst like iodine to form 4-tert-butyl o-xylene. This intermediate is then oxidized using potassium permanganate to yield this compound .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form 4-tert-butylphthalic anhydride.

Reduction: It can be reduced to form 4-tert-butylphthalic alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 4-tert-Butylphthalic anhydride.

Reduction: 4-tert-Butylphthalic alcohol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Organic Synthesis

4-tert-Butylphthalic acid is widely used in organic synthesis due to its ability to undergo various chemical transformations:

- Synthesis of Phthalonitriles : It can be converted into phthalonitriles through reactions with thionyl chloride and other reagents. For instance, a patent describes a method where this compound is reacted with thionyl chloride to produce 4-tert-butyl phthalonitrile, which is used as an intermediate in the synthesis of other organic compounds .

- Production of Anhydrides : The acid can be oxidized to form its anhydride, which is a valuable precursor for further reactions .

Materials Science

In materials science, this compound serves as a modifier for various polymers and resins:

- Alkyd Resins : It is utilized as a modifier in alkyd resin formulations, improving the mechanical properties and thermal stability of the final product. This application is significant in coatings and paints .

- Polymer Additives : The compound acts as an additive in polymer production, enhancing the performance characteristics of plastics and elastomers .

Biological Applications

Research has indicated potential biological applications for this compound:

- Biological Interactions : Studies have shown that it interacts with amines through hydrogen bonding, which could have implications in drug design and development .

Case Study 1: Synthesis of Phthalonitriles

A study published in the Journal of Organic Chemistry detailed the synthesis of phthalonitriles from this compound using copper cyanide under specific conditions. The reaction yielded high purity products with potential applications in dyes and pharmaceuticals .

Case Study 2: Alkyd Resin Modification

Research conducted by Fuso Chemical highlighted the effectiveness of PTBBA as a modifier in alkyd resins. The study demonstrated that incorporating PTBBA improved the flexibility and durability of coatings significantly compared to traditional formulations .

Mécanisme D'action

The mechanism of action of 4-tert-Butylphthalic acid involves its interaction with various molecular targets, primarily through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparaison Avec Des Composés Similaires

4-tert-Butylphthalic anhydride: A derivative formed by the dehydration of 4-tert-Butylphthalic acid.

4-tert-Butylbenzoic acid: Similar in structure but lacks the second carboxylic acid group.

Phthalic acid: The parent compound without the tert-butyl group.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts distinct physical and chemical properties. This group increases the compound’s hydrophobicity and alters its reactivity compared to phthalic acid and its other derivatives .

Activité Biologique

4-tert-Butylphthalic acid (CAS Number: 14236-13-6) is a chemical compound that has garnered attention due to its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and environmental impacts.

This compound is a derivative of phthalic acid with a tert-butyl group attached to the aromatic ring. Its molecular formula is , and it exhibits the following properties:

- Molecular Weight : 222.24 g/mol

- Melting Point : 70-75 °C

- Solubility : Soluble in organic solvents like benzene and toluene but less soluble in water .

The biological activity of this compound is primarily attributed to its carboxylic acid groups, which can form hydrogen bonds and ionic interactions with proteins and enzymes. This interaction can significantly influence the structure and function of various biomolecules. The steric hindrance provided by the tert-butyl group affects the compound's reactivity and selectivity in biochemical reactions .

Enzyme Interactions and Metabolic Pathways

Research indicates that this compound is utilized in studies focusing on enzyme interactions and metabolic pathways. It serves as an intermediate in synthesizing dyes and pigments, which may have implications for understanding metabolic processes in organisms .

Toxicological Effects

Studies have shown that this compound exhibits toxic effects on aquatic organisms and may interact with estrogen receptors, raising concerns about its environmental impact and potential health risks . The compound's effects on human health are still under investigation, but its structural similarity to other phthalates suggests possible endocrine-disrupting properties.

Case Studies

- Utilization in Bioremediation : A study demonstrated that specific strains of Sphingobium bacteria could utilize 4-tert-butylphenol (a related compound) as a sole carbon source, indicating potential applications in bioremediation efforts for pollutants containing similar structures .

- Kinetic Studies on Droplet Formation : Research highlighted that 4-tert-butylphthalic anhydride (a derivative) led to accelerated droplet ripening in emulsions, suggesting unique properties that could be harnessed in material science applications .

Applications in Medicine

This compound is being explored for its potential role in drug development. Its ability to interact with biological molecules makes it a candidate for creating pharmaceuticals that target specific pathways or diseases.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Used to study enzyme mechanisms and metabolic pathways |

| Toxicological Effects | Potential endocrine disruptor; toxic to aquatic life |

| Bioremediation | Utilized by bacteria for degradation of related compounds |

| Material Science | Enhances droplet formation kinetics in emulsions |

| Pharmaceutical Development | Investigated as a building block for drug synthesis |

Analyse Des Réactions Chimiques

Esterification Reactions

4-tert-Butylphthalic acid readily undergoes esterification with alcohols to form diester derivatives. This reaction is typically catalyzed by acidic conditions (e.g., H₂SO₄) or via its anhydride intermediate.

Example Reaction:

this compound + Methanol → Dimethyl 4-tert-butylphthalate

| Condition | Catalyst | Yield | Source |

|---|---|---|---|

| Reflux in methanol | H₂SO₄ | 85–92% |

The anhydride form (4-tert-butylphthalic anhydride) is often used as a precursor in esterification due to higher reactivity .

Salt Formation with Amines

The carboxylic acid groups participate in acid-base reactions with amines, forming ammonium salts. NMR studies demonstrate hydrogen-bonded complexes with diamines such as propane-1,2-diamine .

Interaction Example:

this compound + Propane-1,2-diamine → 1:2 Host-Guest Complex

| Solvent | Stoichiometry | Interaction Type |

|---|---|---|

| CDCl₃, CD₃OD | 1:2 (acid:diamine) | NH⋅⋅⋅O hydrogen bonding |

X-ray crystallography confirms layered structures with extensive hydrogen-bond networks .

Electrophilic Substitution

The tert-butyl group directs electrophilic attacks to specific positions on the aromatic ring.

Nitration

Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 60°C, 2–4 hours | 4-tert-Butyl-5-nitrophthalic acid | 70–85% |

Bromination

Bromine in acetic acid with AgNO₃ catalyst facilitates bromination:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, HNO₃, AgNO₃ | Reflux, 1 hour | 3-Bromo-4-tert-butylbenzoic acid | 36% |

Decarboxylation and Thermal Decomposition

Under high temperatures, this compound undergoes decarboxylation. The tert-butyl group enhances thermal stability compared to unsubstituted phthalic acid.

| Condition | Major Product | Observation |

|---|---|---|

| 200–250°C (pyrolysis) | 4-tert-Butylbenzoic acid | Loss of one COOH group |

Hydrolysis of Anhydride Intermediate

4-tert-Butylphthalic anhydride hydrolyzes in aqueous conditions to regenerate the dicarboxylic acid:

| Condition | Catalyst | Yield | Source |

|---|---|---|---|

| H₂O, room temperature | None | >95% |

Key Research Findings

-

Steric Effects : The tert-butyl group significantly reduces reaction rates in electrophilic substitutions compared to unsubstituted phthalic acid .

-

Catalytic Efficiency : Silver nitrate enhances bromination yields by stabilizing reactive intermediates .

-

Environmental Stability : The compound shows low biodegradability in environmental models, with a predicted half-life >60 days in water .

Propriétés

IUPAC Name |

4-tert-butylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQCWZLIYAJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345522 | |

| Record name | 4-tert-Butylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-13-6 | |

| Record name | 4-tert-Butylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.